(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Medicinal Chemistry Drug Design Pharmacokinetics

This compound features a 3-position α-keto acid moiety, enabling direct amide bond formation without ester hydrolysis—unlike its methyl ester analog (CAS 90090-55-4). Its physicochemical profile (XLogP3-AA: -0.1, TPSA: 74.7 Ų) is optimized for CNS-active pyrrolidone derivatives. Select it over deoxygenated analogs to fine-tune blood-brain barrier penetration and oral bioavailability.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 60044-07-7
Cat. No. B12921575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid
CAS60044-07-7
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCN1CCC(C1=O)C(=O)C(=O)O
InChIInChI=1S/C7H9NO4/c1-8-3-2-4(6(8)10)5(9)7(11)12/h4H,2-3H2,1H3,(H,11,12)
InChIKeyHVRWLHIJRRAHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

60044-07-7 (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid Procurement Specification and Baseline Characterization


(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS 60044-07-7), systematically named 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid, is a pyrrolidinone-based oxo acid with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol [1]. The compound features a 2-oxopyrrolidine (lactam) core bearing a methyl group at the 1-position and an oxoacetic acid (α-keto acid) side chain at the 3-position, distinguishing it from structurally simpler pyrrolidinone acetic acid derivatives that lack the 3-position ketone moiety . Its InChIKey is HVRWLHIJRRAHQI-UHFFFAOYSA-N, and it is commercially cataloged for non-human research applications as a heterocyclic building block and chemical intermediate [2]. The compound is primarily employed in medicinal chemistry for the synthesis of pharmacologically active derivatives, including those related to the pyrrolidone class of cognitive enhancers and anticonvulsants .

Why 60044-07-7 Cannot Be Replaced by Generic 2-Oxopyrrolidine Acetic Acid Analogs in Medicinal Chemistry Workflows


The 3-position α-keto acid moiety in (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid confers fundamentally distinct physicochemical properties and synthetic utility compared to in-class 2-oxopyrrolidine acetic acid derivatives lacking this ketone functionality. Specifically, the ketone adjacent to the carboxylic acid group alters the hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility of the molecule, which directly impacts downstream synthetic transformations and the pharmacological profiles of derived compounds [1]. The methyl ester prodrug form (CAS 90090-55-4) and the deoxygenated analog (CAS 927802-34-4) exhibit markedly different computed LogP values, hydrogen bond donor/acceptor counts, and topological polar surface areas, rendering them non-interchangeable as building blocks in medicinal chemistry optimization programs where these parameters critically influence target engagement, solubility, and permeability [2]. Consequently, substituting a generic pyrrolidinone acetic acid for this specific oxoacetic acid scaffold will alter both the synthetic route and the resulting structure-activity relationships .

Quantitative Differentiation Evidence for 60044-07-7 vs. Closest Pyrrolidinone Analogs


Hydrogen Bond Donor Capacity: 60044-07-7 vs. Methyl Ester Derivative (CAS 90090-55-4)

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid possesses a free carboxylic acid group, providing one hydrogen bond donor (HBD), whereas its methyl ester derivative methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate (CAS 90090-55-4) has zero HBDs [1]. This difference is critical for downstream synthetic conjugation reactions and for modulating the drug-likeness of derived compounds, as the presence of a free acid enables direct amide bond formation and salt formation while altering oral bioavailability parameters [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Lipophilicity Profile: 60044-07-7 vs. Deoxygenated Analog (CAS 927802-34-4)

The target compound exhibits a higher computed lipophilicity (XLogP3-AA = -0.1) compared to the deoxygenated analog 2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid (CAS 927802-34-4; XLogP3-AA = -0.7) [1]. The +0.6 log unit difference reflects the impact of the 3-position ketone in the α-keto acid side chain, which replaces the methylene group in the analog. This lipophilicity increase may enhance passive membrane permeability and central nervous system penetration for compounds derived from this scaffold, a critical consideration in CNS drug discovery programs [2].

Medicinal Chemistry ADME Blood-Brain Barrier Permeability

Polar Surface Area: 60044-07-7 vs. Deoxygenated Analog (CAS 927802-34-4)

The target compound possesses a larger topological polar surface area (TPSA = 74.7 Ų) relative to the deoxygenated analog 2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid (TPSA = 57.6 Ų) [1]. This increase of +17.1 Ų is attributable to the additional ketone oxygen in the oxoacetic acid side chain, which contributes to hydrogen bond acceptor capacity and molecular polarity. TPSA is inversely correlated with oral absorption and blood-brain barrier penetration in predictive ADME models; compounds with TPSA < 60–70 Ų typically exhibit high oral bioavailability, while values above 140 Ų are associated with poor absorption [2].

Drug Design ADME Oral Bioavailability

Molecular Weight Distinction and Synthetic Utility: 60044-07-7 vs. Methyl Ester Prodrug Form (CAS 90090-55-4)

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid has a molecular weight of 171.15 g/mol, while its methyl ester derivative methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate (CAS 90090-55-4) has a molecular weight of 185.18 g/mol, a difference of +14.03 g/mol corresponding to the replacement of the acidic proton with a methyl group [1]. The free acid is the direct precursor for amide bond formation, whereas the methyl ester serves as a protected prodrug form that requires hydrolytic activation. In the context of pyrrolidone-based drug discovery, the free acid form is the essential building block for generating amide derivatives that target the synaptic vesicle protein 2A (SV2A) binding site, as exemplified by the structure-activity relationships of levetiracetam and seletracetam analogs [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Physicochemical Bulk Properties: Boiling Point and Density of 60044-07-7 vs. Methyl Ester

The target compound exhibits a predicted boiling point of 359.4°C at 760 mmHg and a density of 1.401 g/cm³, whereas its methyl ester analog methyl 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetate (CAS 90090-55-4) has a predicted boiling point of 339.8°C at 760 mmHg and a density of 1.255 g/cm³ [1]. The free acid has a boiling point approximately 19.6°C higher and a density 0.146 g/cm³ greater than the methyl ester, differences that directly affect distillation parameters, solvent selection, and scale-up handling in process chemistry workflows. These variations reflect the stronger intermolecular hydrogen bonding present in the free carboxylic acid compared to the ester .

Process Chemistry Purification Formulation

Rotatable Bond Count: Conformational Flexibility of 60044-07-7 vs. Deoxygenated Analog

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid contains three rotatable bonds, whereas the deoxygenated analog 2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid (CAS 927802-34-4) contains only two [1]. The additional rotatable bond corresponds to the C–C bond between the pyrrolidinone ring and the ketone group of the oxoacetic acid side chain, which introduces greater conformational freedom compared to the analog where the side chain is directly attached to the ring carbon. Increased rotatable bond count is generally associated with higher entropic penalty upon target binding but also provides greater conformational sampling that may enable binding to targets with deeper or more complex binding pockets [2].

Medicinal Chemistry Conformational Analysis Target Binding

Validated Application Scenarios for 60044-07-7 in Medicinal Chemistry and Process Development


Synthesis of SV2A-Targeted Pyrrolidone Anticonvulsant Analogs via Direct Amide Conjugation

The free carboxylic acid functionality (1 HBD) of 60044-07-7 enables direct amide bond formation with primary and secondary amines using standard coupling reagents (e.g., EDC/HOBt) [1]. This synthetic route bypasses the ester hydrolysis step required when using the methyl ester analog (CAS 90090-55-4; 0 HBD), reducing the synthetic sequence by one step. The resulting amide derivatives constitute the core pharmacophore for SV2A-binding pyrrolidone anticonvulsants, as established in the structure-activity relationships of levetiracetam and seletracetam, where pKi values of 6.1 and 7.1, respectively, demonstrate the sensitivity of target affinity to subtle structural modifications in this chemical space [2].

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and CNS Penetration Potential

With a computed XLogP3-AA of -0.1 and a TPSA of 74.7 Ų, 60044-07-7 provides a physicochemical starting point suitable for optimizing CNS-active pyrrolidone derivatives [1]. In contrast, the deoxygenated analog (XLogP3-AA = -0.7; TPSA = 57.6 Ų) offers a different lipophilicity/polarity balance that may favor peripheral over central target engagement [2]. Medicinal chemists seeking to modulate blood-brain barrier penetration and oral bioavailability should select the appropriate scaffold based on the target profile: the oxoacetic acid scaffold introduces additional polarity and hydrogen-bonding capacity that can be leveraged to fine-tune ADME properties while maintaining the core pyrrolidinone recognition element [3].

Development of pH-Sensitive Prodrugs and Formulations Leveraging Carboxylic Acid Ionization

The free carboxylic acid group of 60044-07-7 imparts pH-dependent solubility and ionization properties that are absent in the methyl ester analog [1]. This characteristic enables the design of pH-responsive formulations or salt forms (e.g., sodium, potassium salts) for improved aqueous solubility and dissolution rates. The compound's stability across pH ranges supports its use in pharmaceutical formulation development where pH-dependent activity or release profiles are required. The methyl ester derivative lacks this ionization capacity and would require enzymatic or chemical hydrolysis to generate the active acid form in vivo [2].

Process Chemistry Scale-Up and Purification Workflow Optimization

The distinct boiling point (359.4°C) and density (1.401 g/cm³) of 60044-07-7, which differ by +19.6°C and +0.146 g/cm³ respectively from the methyl ester analog, necessitate specific solvent selection and distillation protocols during large-scale synthesis and purification [1]. Process chemists must account for these differences when transitioning from small-scale medicinal chemistry routes to pilot plant or manufacturing scale. The free acid's higher boiling point and density also affect crystallization behavior, requiring tailored recrystallization conditions to achieve desired purity specifications for downstream use in GMP synthesis [2].

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